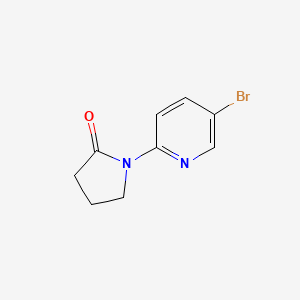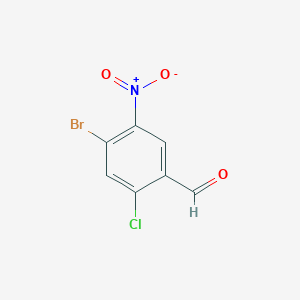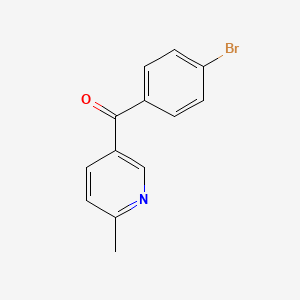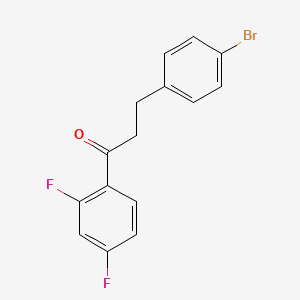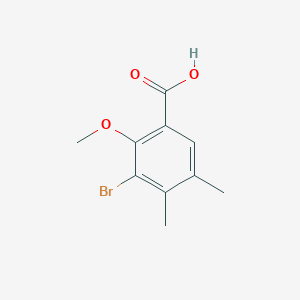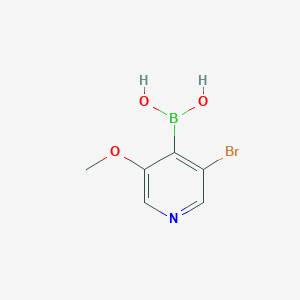
Ácido 3-Bromo-5-metoxipirida-4-borónico
Descripción general
Descripción
“3-Bromo-5-methoxypyridine-4-boronic acid” is a boronic acid derivative . It is commonly used in Suzuki coupling reactions as a boronic acid source. The compound has a molecular formula of C7H8BBrNO3 and a molar mass of 253.87 g/mol.
Synthesis Analysis
The compound is commonly used in Suzuki-Miyaura coupling reactions . This reaction is a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester) and halide or triflate under basic conditions .
Molecular Structure Analysis
The molecular formula of “3-Bromo-5-methoxypyridine-4-boronic acid” is C7H8BBrNO3. The InChI Key for the compound is ISDFOFZTZUILPE-UHFFFAOYSA-N .
Chemical Reactions Analysis
As mentioned earlier, “3-Bromo-5-methoxypyridine-4-boronic acid” is used in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Aplicaciones Científicas De Investigación
Síntesis Orgánica
El ácido 3-Bromo-5-metoxipirida-4-borónico se utiliza como intermedio para la síntesis orgánica . Se puede utilizar para crear moléculas complejas en el proceso de síntesis orgánica.
Investigación Farmacéutica
Este compuesto puede servir como un bloque de construcción para la síntesis de nuevos compuestos heterocíclicos con posibles propiedades medicinales. El grupo ácido borónico puede participar en varias reacciones de acoplamiento para crear moléculas complejas.
Acoplamiento de Suzuki-Miyaura
Los compuestos organoborados como el ácido 3-Bromo-5-metoxipirida-4-borónico son bloques de construcción muy valiosos en la síntesis orgánica . Una de las aplicaciones más importantes es el acoplamiento Suzuki-Miyaura , un tipo de reacción de acoplamiento cruzado catalizada por paladio, utilizada en química orgánica para sintetizar poliolefinas, estirenos y bifenilos sustituidos.
Conversión en Grupos Funcionales
La porción de boro en el ácido 3-Bromo-5-metoxipirida-4-borónico se puede convertir en una amplia gama de grupos funcionales . Estas transformaciones incluyen oxidaciones, aminaciones, halogenaciones y formaciones de enlaces C-C como alquilaciones, alquinilaciones y arilaciones .
Enfoques de Borilación
Para acceder a los bloques de construcción de B, se han desarrollado varios enfoques de borilación a lo largo de los años . Esto incluye la prominente reacción de hidroboración asimétrica .
Investigación y Desarrollo
El ácido 3-Bromo-5-metoxipirida-4-borónico se utiliza a menudo en laboratorios de investigación y desarrollo. Se utiliza comúnmente en el desarrollo de nuevos métodos sintéticos y en la síntesis de compuestos biológicamente activos .
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mecanismo De Acción
Target of Action
The primary target of 3-Bromo-5-methoxypyridine-4-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by 3-Bromo-5-methoxypyridine-4-boronic acid . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .
Pharmacokinetics
The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it may have a significant impact on bioavailability .
Result of Action
The result of the action of 3-Bromo-5-methoxypyridine-4-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of novel heterocyclic compounds with potential medicinal properties.
Action Environment
The action of 3-Bromo-5-methoxypyridine-4-boronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other functional groups and the overall chemical environment .
Análisis Bioquímico
Biochemical Properties
3-Bromo-5-methoxypyridine-4-boronic acid can participate in various biochemical reactions. The nature of these interactions is largely dependent on the specific biochemical context, but they often involve the boronic acid group in the molecule .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 3-Bromo-5-methoxypyridine-4-boronic acid in animal models have not been extensively studied .
Metabolic Pathways
The metabolic pathways involving 3-Bromo-5-methoxypyridine-4-boronic acid are not well characterized. Boronic acids are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Propiedades
IUPAC Name |
(3-bromo-5-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIFBQMTJUAUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1OC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678196 | |
| Record name | (3-Bromo-5-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612845-45-1 | |
| Record name | (3-Bromo-5-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


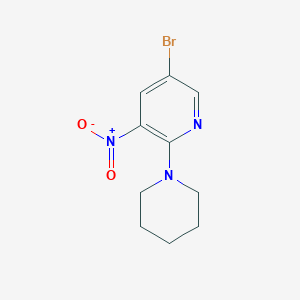
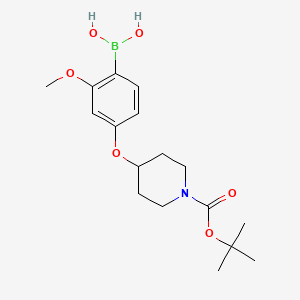

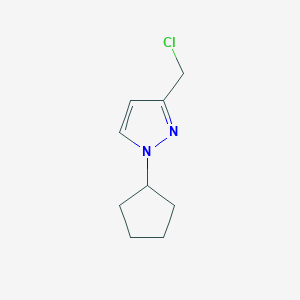

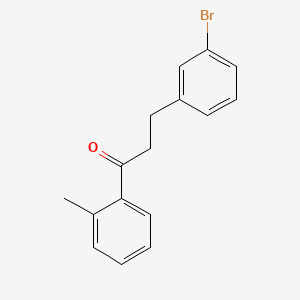
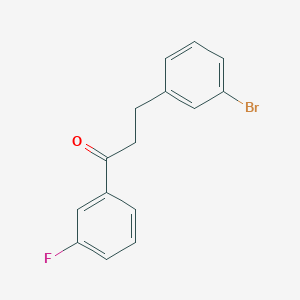

![1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1522363.png)
